2-Butenoic acid, 3-((((1,1-dimethylethyl)amino)carbonyl)amino)-, methyl ester
Description
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate is a structurally complex organic compound featuring a conjugated enone system (α,β-unsaturated ester), a urea linkage, and a tert-butylamino group. Its molecular formula is inferred as C₉H₁₅N₃O₃, with a calculated molecular weight of 213.24 g/mol. The compound’s key functional groups include:
- Methyl ester (COOCH₃): Enhances lipophilicity and influences hydrolysis kinetics.
- Urea moiety (NH-C(O)-NH): Facilitates hydrogen bonding, often critical in biological interactions.
- tert-Butylamino group ((CH₃)₃C-NH-): Imparts steric bulk and metabolic stability.
Properties
CAS No. |
64346-47-0 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 3-(tert-butylcarbamoylamino)but-2-enoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14) |
InChI Key |
UXOROTUGAADVMK-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate typically involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic addition.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The removal of the protecting group is typically achieved through acid-catalyzed hydrolysis, which cleaves the carbamate linkage and releases the free amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Functional Group Diversity: The target compound’s urea linkage distinguishes it from Levobunolol (ether linkage) and the pyridine derivative (amine linkage) . The iodine atom in Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate enables halogen-specific reactivity (e.g., Suzuki coupling), absent in the target compound .
Steric and Electronic Effects :
- The tert-butyl group in all compounds enhances hydrophobicity, but its placement varies:
- In the target compound, it is part of a urea moiety, favoring hydrogen-bond acceptor properties.
- In Levobunolol, it contributes to β-adrenergic receptor binding .
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